molecular formula C13H13N3O4 B13871280 N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine CAS No. 61963-62-0

N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine

Cat. No.: B13871280
CAS No.: 61963-62-0
M. Wt: 275.26 g/mol
InChI Key: PEONSKRQPDHEDE-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a 2,4-dimethoxyphenyl group attached to the pyridine ring via an amine linkage. This compound is of interest due to its structural complexity, which combines electron-donating methoxy groups and an electron-withdrawing nitro group.

Properties

CAS No.

61963-62-0

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O4/c1-19-9-5-6-10(12(8-9)20-2)15-13-11(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15)

InChI Key

PEONSKRQPDHEDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced crystallization methods and high-throughput techniques are employed to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and aminophenyl derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of bacterial RNA. This inhibition disrupts bacterial gene transcription and ultimately leads to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :

    • The 2,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups at positions 2 and 4, enhancing resonance stabilization of the aromatic ring. In contrast, the 4-methoxyphenyl analog (CAS: 934018-34-5) has a single methoxy group, reducing electron-donating effects .
    • Halogenated analogs, such as the 2,4-dichlorophenyl-furylmethyl derivative, introduce electron-withdrawing chlorine atoms, which may reduce solubility in polar solvents but enhance interactions with hydrophobic targets .
  • Synthetic Accessibility :

    • The 4-(4-methoxyphenyl)-3-nitropyridin-2-amine is synthesized with high yields (84–89%) via optimized routes, suggesting efficient coupling methodologies . In contrast, the target compound’s synthesis (if analogous to compound 24 in ) may involve lower yields due to competing side reactions during Pd-catalyzed cross-coupling .

Physicochemical Properties

  • Solubility: The presence of methoxy groups generally increases solubility in organic solvents (e.g., ethyl acetate, methanol) compared to halogenated derivatives. For example, the dichlorophenyl-furylmethyl analog () is more lipophilic, as indicated by its higher molecular weight and halogen content . The benzylpiperidine substituent in introduces a bulky, hydrophobic group, likely reducing aqueous solubility but improving membrane permeability .
  • Crystallinity :

    • Compounds like 4-(4-methoxyphenyl)-3-nitropyridin-2-amine exhibit high crystallinity and fluorescence, making them suitable for solid-state studies . The target compound, if synthesized as an oil (similar to compound 24 in ), may require advanced purification techniques .

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